N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
Description
N-Isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a benzamide derivative featuring a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety linked to a benzamide core via a methylene bridge, with an isopentyl group at the N-position. Its structural uniqueness lies in the combination of a triazinone ring (imparting electron-deficient aromatic character) and the flexible isopentyl chain, which may influence solubility and target binding.
Properties
IUPAC Name |
N-(3-methylbutyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(2)11-12-21-19(25)16-9-7-15(8-10-16)13-24-20(26)17-5-3-4-6-18(17)22-23-24/h3-10,14H,11-13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFGZBISXMMVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide typically involves the following steps:
Starting Materials: : The synthesis begins with commercially available benzoic acid derivatives and appropriate isopentyl amines.
Formation of Intermediate: : The initial reaction involves forming an intermediate compound through a condensation reaction between the benzoic acid derivative and the amine.
Cyclization Reaction: : The intermediate undergoes a cyclization reaction in the presence of a suitable catalyst to form the triazine ring structure.
Final Product Formation:
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors, ensuring optimal reaction conditions for maximum yield. The reaction conditions involve controlled temperatures, pressures, and the use of catalysts to ensure high efficiency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide undergoes various chemical reactions:
Oxidation: : The compound can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the triazine ring or the benzamide moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide finds application in several research areas:
Chemistry: : It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Researchers explore its potential as a bioactive molecule with possible antimicrobial and anticancer properties.
Medicine: : Preliminary studies investigate its role in drug development, particularly targeting specific proteins or pathways.
Industry: : It is used in materials science for developing new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites, inhibiting or modulating the activity of target proteins. This interaction can trigger specific cellular pathways, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares its 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl core with two primary classes of derivatives: sulfonamides (e.g., 5a–5m) and butanamides (e.g., 14a–14n). Key structural differences include:
- Backbone linkage : The target compound has a benzamide backbone, whereas sulfonamides (e.g., 5c) feature a benzenesulfonamide group, and butanamides (e.g., 14a) use a butanamide chain .
- N-substituents : The isopentyl group distinguishes it from analogs with ethyl, phenyl, or longer alkyl chains (e.g., 5c: heptyl; 14a: ethyl) .
Physicochemical Properties
- NMR Trends: In sulfonamides, the C=O resonance in ¹³C NMR appears at δ ~155.3 ppm, while aromatic carbons (e.g., C-4 of triazinone) resonate at δ ~150.5 ppm . The isopentyl group in the target compound would likely show δ ~22–45 ppm for aliphatic carbons, similar to heptyl/octyl chains in 5c/5d .
- Solubility : Sulfonamides with polar sulfonamide groups may have higher aqueous solubility than benzamides, but the isopentyl chain could improve lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
